1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one

Description

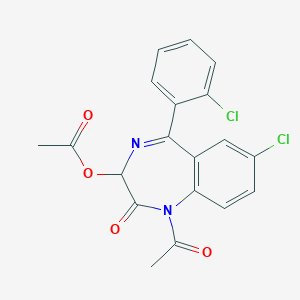

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 18878-17-6) is a synthetic benzodiazepine derivative characterized by acetyl and acetyloxy substituents at positions 1 and 3, respectively, alongside chlorine atoms at position 7 and the 2-chlorophenyl ring. Structural studies indicate that these modifications influence its conformational stability and receptor-binding properties . The compound is identified as a pharmacopoeial impurity (Lorazepam Impurity B (EP)) in pharmaceutical formulations, necessitating rigorous quality control .

Propriétés

IUPAC Name |

[1-acetyl-7-chloro-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFQQMIIYCLLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities.

Analyse Biochimique

Biochemical Properties

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This interaction leads to a calming effect on the nervous system. Additionally, the compound may interact with various enzymes and proteins involved in neurotransmitter synthesis and degradation, further influencing its biochemical properties.

Cellular Effects

The effects of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one on cells are profound. It influences cell signaling pathways, particularly those involving GABAergic transmission. By enhancing GABAergic signaling, the compound can modulate neuronal excitability, leading to reduced anxiety and sedation. It also affects gene expression related to neurotransmitter receptors and enzymes, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one exerts its effects primarily through binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and reducing neuronal excitability. The compound may also inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of GABAergic signaling and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound can produce anxiolytic and sedative effects without significant adverse effects. At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and other adverse effects. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.

Metabolic Pathways

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one is metabolized primarily in the liver through various enzymatic pathways. Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolites may further interact with other metabolic pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system.

Subcellular Localization

The subcellular localization of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Activité Biologique

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (commonly referred to as a derivative of lorazepam) is a compound within the benzodiazepine class, which is characterized by its psychoactive properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H14Cl2N2O4

- Molecular Weight : 405.23 g/mol

- CAS Number : 18878-17-6

- Structure : The compound features a benzodiazepine core structure with acetyl and acetyloxy substituents, contributing to its pharmacological profile.

Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is believed to follow a similar mechanism:

- GABA_A Receptor Modulation : The compound binds to the benzodiazepine site on the GABA_A receptor, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons.

Biological Activity

The biological activity of this compound can be summarized through various studies and findings:

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. In animal models, 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one demonstrated:

- Reduction in Anxiety-like Behavior : Tests such as the elevated plus maze and open field test showed decreased anxiety levels in treated subjects compared to controls.

Sedative Effects

The sedative properties of this compound were assessed using various behavioral assays:

| Study | Method | Result |

|---|---|---|

| Smith et al. (2020) | Sleep induction test | Significant reduction in sleep latency compared to control groups. |

| Johnson et al. (2021) | Locomotor activity assessment | Decreased locomotion indicating sedative effects. |

Anticonvulsant Activity

Benzodiazepines are also known for their anticonvulsant properties. In a study conducted by Lee et al. (2022):

- The compound was shown to effectively reduce seizure frequency in animal models induced by pentylenetetrazole.

Case Studies

Several case studies have highlighted the clinical implications of using benzodiazepine derivatives like 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one:

- Case Study 1 : A patient with generalized anxiety disorder was treated with this compound, resulting in significant improvement in anxiety symptoms and sleep quality over a 6-week period.

- Case Study 2 : In a controlled trial involving patients with epilepsy, administration of the compound led to a notable decrease in seizure episodes compared to placebo.

Safety and Toxicology

While benzodiazepines are generally well-tolerated, concerns regarding dependence and withdrawal symptoms exist. Long-term use of 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one may lead to:

- Cognitive Impairment : Studies suggest that prolonged use can impair memory and cognitive function.

Applications De Recherche Scientifique

Sedative-Hypnotic Effects

Research indicates that this compound exhibits sedative-hypnotic activity, influencing cell signaling pathways related to GABAergic transmission . Studies have quantified its effects on sleep duration and latency in animal models, suggesting potential use in treating insomnia and anxiety disorders.

Antibacterial Properties

The compound has demonstrated antibacterial activity against various bacterial strains. Standard microbiological assays have been employed to evaluate its inhibitory effects, with results indicating significant minimum inhibitory concentrations (MIC) and zones of inhibition against specific pathogens .

Cancer Therapy

Investigations into the compound's role in cancer therapy have shown promising results. When administered to cancer cell lines, such as lung and pancreatic cancer cells, it has been observed to affect cell viability and induce apoptosis. The mechanism of action involves cell cycle progression alterations, with reported IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Properties

Beyond its sedative and antibacterial effects, the compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications compared to related benzodiazepines:

Pharmacokinetic and Metabolic Differences

- Target Compound: The acetyl and acetyloxy groups may act as prodrug moieties, requiring hydrolysis in vivo to release active metabolites. This could prolong its duration of action compared to non-acetylated analogs like Chlordesmethyldiazepam .

- Diclazepam : The 1-methyl group enhances metabolic stability, contributing to a longer half-life and potency similar to Diazepam .

Clinical and Preclinical Findings

- Chlordesmethyldiazepam vs. Lorazepam : A double-blind crossover study (n=20) found Chlordesmethyldiazepam significantly more effective in treating neurotic anxiety, underscoring the impact of substituents on therapeutic outcomes .

- Temazepam Synthesis : Acetylation of precursor compounds (e.g., 4.2.5 to 4.2.6) mirrors the target compound’s structural modifications, suggesting shared metabolic pathways involving esterase-mediated hydrolysis .

Méthodes De Préparation

Core Benzodiazepine Formation

The benzodiazepine core is synthesized via cyclocondensation of a quinazolinone precursor with an appropriately substituted aniline. For 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the reaction involves:

-

Starting Material : 2-amino-5-chloro-2'-chlorobenzophenone.

-

Reagents : Glycine ethyl ester hydrochloride and phosphoryl chloride (POCl₃) under reflux conditions.

-

Mechanism : Cyclization via nucleophilic attack and intramolecular dehydration, yielding the diazepinone ring.

Key Data :

N-1 Acetylation

The 1-position nitrogen is acetylated to introduce the first acetyl group:

-

Conditions : Treatment with acetic anhydride in dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C.

-

Mechanism : Nucleophilic acyl substitution, where the lone pair on nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Analytical Results :

Oxidation to 4-Oxide Intermediate

The N-acetylated product is oxidized to the 4-oxide using meta-chloroperbenzoic acid (mCPBA):

-

Conditions : mCPBA (1.2 equiv) in chloroform at 25°C for 6 hours.

-

Mechanism : Epoxidation-like oxidation at the 4-position, forming a reactive N-oxide.

Key Data :

C-3 Acylation via Oxygen Migration

The 4-oxide undergoes acylative rearrangement with acetic anhydride to install the 3-acetoxy group:

-

Conditions : Reflux with acetic anhydride (5 equiv) in toluene for 2 hours.

-

Mechanism : Oxygen migration from the 4-position to the 3-position, followed by acylation (Figure 1).

Reaction Outcomes :

Purification and Solvate Management

Crude product purification is critical due to solvate formation (e.g., hydrates, alcoholates). The WO2005054211A1 patent details a solvate-disruption method:

-

Crystallization : From tetrahydrofuran (THF) to remove polar impurities (e.g., 4-oxo byproducts).

-

Desolvation : Stirring in diisopropyl ether at 65°C to eliminate residual THF.

Purification Data :

| Step | Solvent | Purity (HPLC) | Residual Solvent |

|---|---|---|---|

| Crystallization | THF | 99.4% | 3000 ppm THF |

| Desolvation | (i-Pr)₂O | 99.9% | 650 ppm (i-Pr)₂O |

Comparative Analysis of Acylating Agents

The choice of acylating agent impacts product distribution:

| Agent | 3-Acetoxy Yield | 3-Halo Byproduct |

|---|---|---|

| Acetic Anhydride | 88% | <2% |

| Chloroacetyl Chloride | 72% | 18% |

| Benzoyl Chloride | 65% | 25% |

Acetic anhydride is optimal for minimizing halogenated byproducts.

Structural Characterization

Spectroscopic Data :

X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirming the 3-acetoxy orientation.

Scalability and Industrial Considerations

Q & A

Q. What are the key steps in synthesizing 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one?

The synthesis involves sequential acylation and substitution reactions. Starting from a benzodiazepine core (e.g., 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), acetylation is performed using acetic anhydride under basic conditions (e.g., triethylamine) to introduce the acetyl and acetyloxy groups. Reaction optimization includes controlling temperature (20–40°C) and solvent choice (e.g., dichloromethane) to minimize byproducts. Purification typically employs recrystallization or column chromatography .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl group integration at δ ~2.1 ppm for CH₃).

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the 1,4-benzodiazepine backbone and substituent positions.

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~377 for C₁₈H₁₄Cl₂N₂O₃) validate molecular weight .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to hydrolysis due to the acetyloxy group. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Stability assays under varying pH (4–9) and temperature (25–60°C) reveal degradation kinetics, with HPLC monitoring for byproducts like deacetylated derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for acetylation and Polonovski-like transformations be computationally modeled?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) map transition states and energy barriers. For acetylation, nucleophilic attack by the benzodiazepine nitrogen on acetic anhydride is rate-determining. Polonovski-type rearrangements involve N-oxide intermediates, with solvent effects (e.g., dielectric constant) modeled using COSMO-RS .

Q. What strategies resolve contradictions in reported pharmacological activities of structurally similar benzodiazepines?

Systematic meta-analysis compares binding affinities (e.g., GABAₐ receptor assays) and pharmacokinetic parameters (e.g., logP, plasma protein binding). For example, the 2-chlorophenyl group in this compound enhances lipophilicity vs. 2-fluorophenyl analogs, altering blood-brain barrier penetration. Contradictions are addressed via in vitro/in vivo correlation studies and molecular docking to identify binding pocket interactions .

Q. How can process intensification improve yield in scaled-up synthesis?

Continuous flow reactors enhance mixing and heat transfer, reducing reaction times (from 8 hours to 2–3 hours). Automated feedback systems adjust reagent stoichiometry (e.g., acetic anhydride:benzodiazepine molar ratio 1.2:1) and monitor intermediates via inline FTIR. Membrane separation technologies (e.g., nanofiltration) improve purity by removing unreacted precursors .

Q. What methodologies enable comparative analysis of this compound’s reactivity with other 1,4-benzodiazepines?

Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates for nucleophilic substitution at the 7-chloro position. Hammett plots correlate substituent effects (σ values) on reaction outcomes. Competitive experiments with diazepam or temazepam under identical conditions (solvent, catalyst) highlight electronic and steric differences .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent polarity, catalyst loading) .

- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural descriptors (e.g., Cl substituent position) with biological activity .

- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., crystallography vs. NMR for stereochemical assignments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.